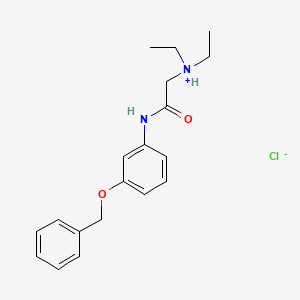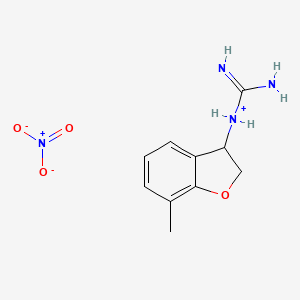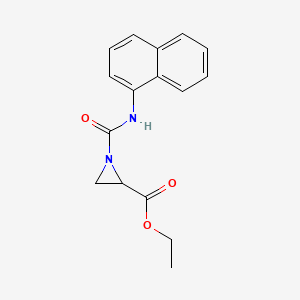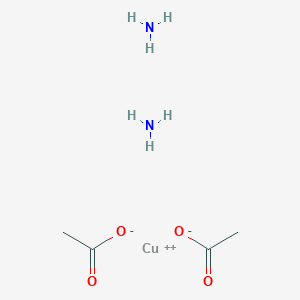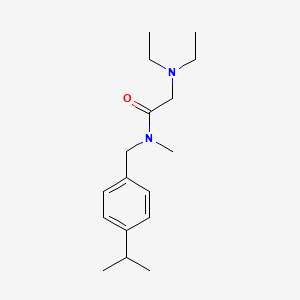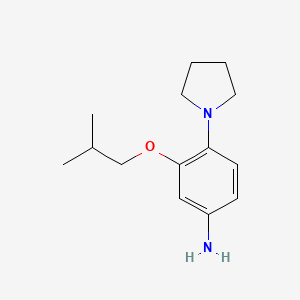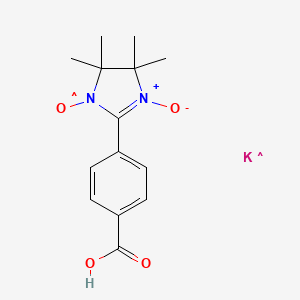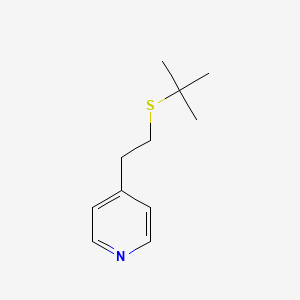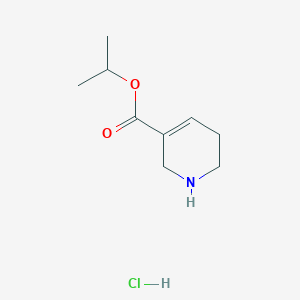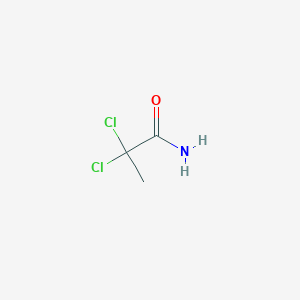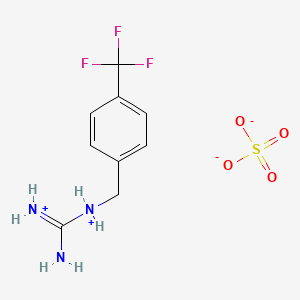
1-(p-Trifluoromethylbenzyl)guanidine hemihydrogensulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate is a chemical compound with a complex structure that includes azaniumylcarbonimidoyl and trifluoromethylphenyl groups. This compound is primarily used in experimental and research settings due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Detailed synthetic routes and conditions are usually documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, or acetone. The conditions for these reactions typically require controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
(azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate include other azaniumylcarbonimidoyl derivatives and trifluoromethylphenyl compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
The uniqueness of (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering unique advantages over other similar compounds .
Propriétés
Numéro CAS |
14629-09-5 |
|---|---|
Formule moléculaire |
C9H12F3N3O4S |
Poids moléculaire |
315.27 g/mol |
Nom IUPAC |
[amino(azaniumylidene)methyl]-[[4-(trifluoromethyl)phenyl]methyl]azanium;sulfate |
InChI |
InChI=1S/C9H10F3N3.H2O4S/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14;1-5(2,3)4/h1-4H,5H2,(H4,13,14,15);(H2,1,2,3,4) |
Clé InChI |
LTWWFBZTNRJBBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C[NH2+]C(=[NH2+])N)C(F)(F)F.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


